3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyloxazolo ring fused to a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzyl and tert-butyl groups through alkylation reactions. The methyloxazolo ring is then formed via cyclization reactions under specific conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve efficient synthesis.
Chemical Reactions Analysis
3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl and tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Cyclization: The methyloxazolo ring can participate in cyclization reactions, forming various cyclic structures under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include a variety of oxidized, reduced, and substituted derivatives.
Scientific Research Applications
3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties for various industrial applications.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl and benzyl groups but differs in its core structure, which is based on a pyrazole ring instead of an oxazolo[2,3-f]purine core.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have a similar structural complexity and are studied for their anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its oxazolo[2,3-f]purine core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-benzyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-19(2,3)13-11-22-14-15(20-17(22)26-13)21(4)18(25)23(16(14)24)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQTVFVKBDTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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